molecular formula C44H87NO5 B11929099 undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11929099
M. Wt: 710.2 g/mol
InChI Key: RYEBZRMQRLYRDJ-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound is a branched ester-amide hybrid with a complex structure:

  • Undecyl chain: A saturated 11-carbon ester group.
  • Heptanoate backbone: A 7-carbon chain functionalized with a secondary amine.
  • Substituents:
    • 7-Heptadecan-9-yloxy-7-oxoheptyl: A 17-carbon branched alkyl chain with an ester linkage at the 9th position and a ketone group.
    • 2-Hydroxyethyl: A polar hydroxyethyl group attached to the amine.

Key Properties :

  • Molecular Formula: C₄₃H₈₅NO₅
  • Molecular Weight: 696.14 g/mol
  • CAS Number: 2244813-34-9

Applications: Likely used in lipid nanoparticle (LNP) formulations for drug delivery due to its amphiphilic structure, which enables self-assembly into micelles or liposomes.

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-25-32-41-49-43(47)35-28-21-23-30-37-45(39-40-46)38-31-24-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

RYEBZRMQRLYRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate typically involves multiple steps, including esterification, etherification, and amination reactions. A common synthetic route is as follows:

    Esterification: The initial step involves the esterification of undecanoic acid with 7-heptadecan-9-yloxy-7-oxoheptanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Etherification: The resulting ester is then subjected to etherification with 2-hydroxyethylamine. This step requires the use of a base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the ester.

    Amination: The final step involves the amination of the etherified product with heptanoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether functional groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, amines in the presence of a coupling agent.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying esterification and etherification reactions. It is also used in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

    Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Heptadecan-9-yl 7-((3-hydroxypropyl)(7-oxo-7-(undecyloxy)heptyl)amino)heptanoate

  • Structural Differences :
    • Replaces the 2-hydroxyethyl group with a 3-hydroxypropyl substituent.
    • The ester linkage involves undecyloxy instead of heptadecan-9-yloxy.
  • Impact on Properties :
    • Increased hydrophilicity due to the longer hydroxypropyl chain.
    • Reduced lipophilicity (logP) compared to the target compound.

7-((2-Hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)heptyl Decanoate

  • Structural Differences: Features a linoleyl (C18:2) unsaturated chain instead of the saturated heptadecan-9-yloxy group. Shorter decanoate (C10) ester compared to the undecyl (C11) chain.
  • Impact on Properties :
    • Enhanced fluidity and lower melting point due to unsaturated bonds.
    • Higher oxidative instability but improved membrane fusion in LNPs .

Heptyl Undecylenate

  • Structural Differences: Simpler ester structure (C18H34O2) with a 10-undecenoate unsaturated chain. Lacks the amide and hydroxyethyl functional groups.
  • Impact on Properties: Lower molecular weight (282.5 g/mol) and higher volatility.

Physicochemical and Functional Comparisons

Property Target Compound Heptadecan-9-yl Analog Linoleyl Derivative Heptyl Undecylenate
Molecular Weight 696.14 ~700 (estimated) 619.0 282.5
logP (Lipophilicity) High (~12 estimated) Moderate (~10) Moderate (~9) Low (~6)
Solubility Low in water, high in lipids Moderate in lipids Moderate in lipids Insoluble in water
Key Functional Groups Ester, amide, ketone, hydroxyethyl Ester, amide, ketone, hydroxypropyl Ester, amide, unsaturated diene Unsaturated ester
Applications Drug delivery (LNPs) Experimental lipid formulations LNPs for mRNA vaccines Fragrance, industrial uses

Biological Activity

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound notable for its amphiphilic characteristics, which make it particularly relevant in the fields of drug delivery and molecular biology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C45H89NO5C_{45}H_{89}NO_5 and a molecular weight of approximately 724.2 g/mol. Its structure includes long hydrophobic undecyl and heptadecan-9-yloxy chains, along with a hydrophilic amino group, which contribute to its unique chemical behavior in biological systems. The amphiphilic nature allows it to interact favorably with lipid membranes, enhancing membrane permeability and cellular uptake.

Biological Activity

Drug Delivery Systems
Research indicates that this compound can form nanoparticles capable of encapsulating therapeutic agents, including nucleic acids and small molecules. This property is crucial for developing effective drug delivery systems, particularly in vaccine delivery and gene therapy applications. Studies have shown that similar compounds enhance cellular uptake while reducing immunogenic responses, making them promising candidates for therapeutic use .

Interaction with Biological Membranes
The compound's ability to interact with lipid bilayers is significant for its role in drug delivery. Investigations have demonstrated that formulations containing this compound exhibit reduced cytotoxicity while maintaining effective drug delivery capabilities . The favorable interactions with membranes are essential for achieving therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Esterification : Reaction of undecanol with a carboxylic acid derivative to form an ester intermediate.
  • Amidation : The ester intermediate is then reacted with heptadecan-9-amine to form an amide bond.
  • Etherification : Finally, the compound undergoes etherification with 2-hydroxyethylamine to introduce the hydroxyethyl group.

This multi-step synthesis highlights the complexity involved in producing such amphiphilic compounds .

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
Undecyl 8-[(7-heptadecan-9-yloxy)-7-oxoheptyl-(2-hydroxyethyl)amino]octanoateC45H89NO5Similar amphiphilic properties but with an octanoate chain
Nonyl 7-[(7-heptadecan-9-yloxy)-7-oxoheptyl-(2-hydroxyethyl)amino]heptanoateC44H87NO5Slightly shorter carbon chain affecting solubility
SM-102C44H87NO5Used in mRNA vaccine formulations; similar lipid structure

These compounds demonstrate the versatility of lipid-based structures in biological applications, particularly in enhancing drug delivery mechanisms .

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